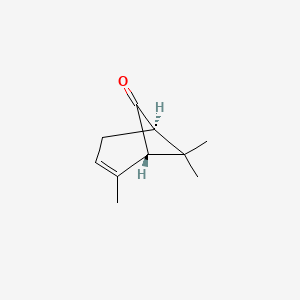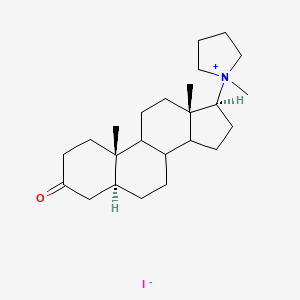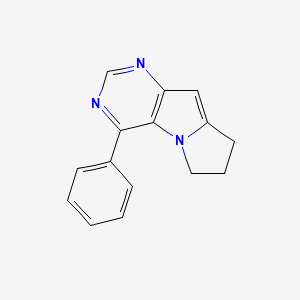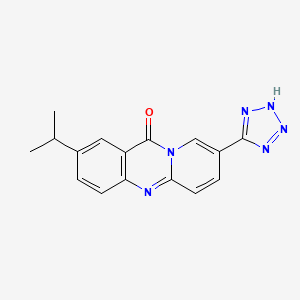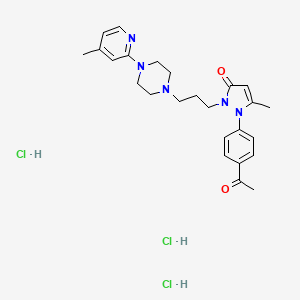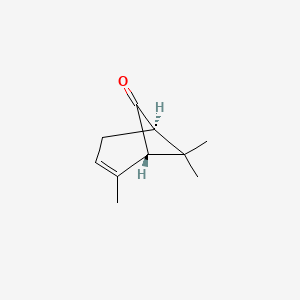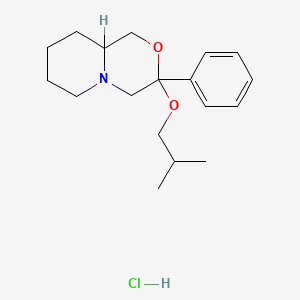
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoroacetic acid in dichloromethane at 20°C, followed by the application of manganese oxide octahedral molecular sieve nanocomposite doped with sodium phosphowolframate in acetonitrile and toluene at 80°C for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully reduced indole derivatives.
Scientific Research Applications
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, affecting the production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole: Similar structure but with a methyl group instead of a pyridinyl group.
Harmaline: Another indole derivative with similar biological activities.
Uniqueness
The uniqueness of 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-(2-pyridinyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110187-45-6 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6-methoxy-1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H15N3O/c1-21-11-5-6-14-13(10-11)12-7-9-19-17(16(12)20-14)15-4-2-3-8-18-15/h2-6,8,10,20H,7,9H2,1H3 |
InChI Key |
HDPUTIAVUXCKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN=C3C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



